molecular formula C21H22FN5O B2847783 (4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1226443-67-9

(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2847783
CAS No.: 1226443-67-9
M. Wt: 379.439
InChI Key: GLZTUHMLVVVYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a piperazine core linked to a 1,2,3-triazole ring via a carbonyl group, a structural motif found in compounds with diverse biological activities. While specific biological data for this exact compound is not available in the public domain, its structure is highly related to other pharmacologically active agents. For instance, analogs containing the 1,2,3-triazole-piperazine core have been investigated as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drug development . Furthermore, compounds with similar 2,5-dimethylphenylpiperazine scaffolds are available as screening compounds for various biological targets, indicating the relevance of this chemotype in early-stage research . Researchers may find this chemical valuable as a building block for synthesizing novel compound libraries or as a chemical probe for studying protein-ligand interactions. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-15-6-7-16(2)20(12-15)25-8-10-26(11-9-25)21(28)19-14-27(24-23-19)18-5-3-4-17(22)13-18/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZTUHMLVVVYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H22FN5O
  • Molecular Weight : 365.43 g/mol
  • IUPAC Name : this compound

The compound features a piperazine ring linked to a triazole moiety, which is known to enhance biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. The presence of the triazole ring in this compound is associated with:

  • Cell Growth Inhibition : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines.
  • Mechanism of Action : It is believed that the triazole moiety interferes with cellular signaling pathways involved in cancer cell survival and proliferation.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
A549 (Lung)8.7
HeLa (Cervical)12.0

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria.
  • Mechanism : The piperazine component may facilitate membrane disruption or inhibit bacterial enzymes.
PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Neuropharmacological Effects

The piperazine structure is known for its neuroactive properties:

  • Anxiolytic Effects : Preliminary studies suggest potential anxiolytic effects in animal models.
  • Mechanism : It may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against MCF-7 breast cancer cells demonstrated that it significantly reduced cell viability compared to control groups. The study utilized a series of concentration gradients to determine the IC50 values, confirming its potential as an anticancer agent.

Study 2: Antimicrobial Testing

In another investigation focusing on its antimicrobial properties, the compound was subjected to disk diffusion assays against various bacterial strains. Results indicated marked zones of inhibition, suggesting effective bactericidal activity.

Comparison with Similar Compounds

Piperazine-Based Analogues with Aryl Modifications

  • Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) : Structural Differences: Replaces the 2,5-dimethylphenyl group with a 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to dimethyl groups. Functional Implications: The electron-withdrawing CF₃ group may increase binding affinity to serotonin or dopamine receptors, common targets for piperazine derivatives.
  • 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone : Structural Differences: Substitutes the triazole ring with a pyrazole moiety and alters the dimethyl substitution pattern on the phenyl ring (2,3- vs. 2,5-). Functional Implications: Pyrazole’s reduced hydrogen-bonding capacity compared to triazole may lower receptor selectivity but improve bioavailability.

Heterocyclic Modifications

  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) : Structural Differences: Replaces the triazole with a pyrazole ring and introduces a butanone spacer. Functional Implications: The extended alkyl chain could enhance membrane permeability but may reduce target engagement due to increased flexibility.
  • 6-Amino-4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one (Compound 21) : Structural Differences: Substitutes the triazole with a dihydrotriazinone ring and incorporates a methylpiperazine group. Functional Implications: The triazinone ring’s planar structure may improve stacking interactions with aromatic residues in enzyme active sites.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 21 (CF₃-phenyl) Pyrazole Analogue
LogP ~3.2 (estimated) ~3.8 ~2.9
Hydrogen Bond Acceptors 5 5 4
Rotatable Bonds 4 4 5
Bioactivity Prediction Moderate serotonin receptor affinity High dopamine receptor affinity Low selectivity

Key Observations :

  • Triazole-containing analogues generally exhibit higher receptor selectivity due to stronger hydrogen-bonding interactions compared to pyrazole derivatives.

Q & A

Q. What are the recommended synthetic routes for (4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone?

The compound is synthesized via multi-step reactions, typically involving:

  • Coupling reactions : Linking the piperazine and triazole moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the piperazine ring .
  • Optimization : Solvents like DMF or dichloromethane and temperatures of 60–80°C improve yields. Catalytic amounts of triethylamine may enhance reaction efficiency .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions on the piperazine and triazole rings .
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • HPLC : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How can solubility challenges in aqueous media be addressed during in vitro assays?

Strategies include:

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance dissolution .
  • Salt formation : Hydrochloride salts of piperazine derivatives improve aqueous solubility .
  • Structural analogs : Introducing hydrophilic groups (e.g., hydroxyl or amine) on the phenyl rings while maintaining activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Systematically modify the 2,5-dimethylphenyl (piperazine) and 3-fluorophenyl (triazole) groups. For example:
  • Replace methyl groups with halogens or methoxy to assess steric/electronic effects .
  • Introduce bioisosteres (e.g., replacing triazole with oxadiazole) to evaluate target binding .
    • Pharmacophore mapping : Computational docking (e.g., AutoDock) identifies critical interactions with receptors like serotonin or dopamine transporters .

Q. What intermolecular interactions dominate the compound’s binding to biological targets?

  • Hydrogen bonding : The triazole N-atoms and fluorophenyl F atom participate in H-bonding with residues in enzyme active sites .
  • π-π stacking : Aromatic rings (e.g., dimethylphenyl) interact with hydrophobic pockets in target proteins .
  • Van der Waals forces : Methyl and fluorine groups enhance binding affinity through complementary surface interactions .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. CHO), incubation time, and compound stability .
  • Metabolic profiling : LC-MS/MS to identify degradation products or metabolites that may alter activity .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and functional cAMP assays for GPCR targets .

Q. What computational approaches predict pharmacokinetic properties?

  • ADME modeling : Tools like SwissADME predict logP (2.5–3.5), suggesting moderate blood-brain barrier permeability .
  • CYP450 inhibition : Molecular dynamics simulations assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Toxicity prediction : QSAR models flag potential hepatotoxicity risks based on structural alerts (e.g., triazole-related reactive metabolites) .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC over 24–72 hours .
  • Light sensitivity : Store in amber vials and assess photodegradation using UV-Vis spectroscopy .

Q. What in silico tools are effective for virtual screening of analogs?

  • Docking software : Glide (Schrödinger) or GOLD for target-specific libraries (e.g., 5-HT1A_{1A} receptors) .
  • Pharmacophore filtering : Use Phase or MOE to prioritize analogs with triazole-piperazine scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.